(R)-Aminofol-d3 (R)-Aminofol-d3
Brand Name: Vulcanchem
CAS No.: 1286597-21-4
VCID: VC0132354
InChI: InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1/i1D3
SMILES: CC(=O)N1CSCC1C(=O)O
Molecular Formula: C6H9NO3S
Molecular Weight: 178.22

(R)-Aminofol-d3

CAS No.: 1286597-21-4

Cat. No.: VC0132354

Molecular Formula: C6H9NO3S

Molecular Weight: 178.22

* For research use only. Not for human or veterinary use.

(R)-Aminofol-d3 - 1286597-21-4

Specification

CAS No. 1286597-21-4
Molecular Formula C6H9NO3S
Molecular Weight 178.22
IUPAC Name (4R)-3-(2,2,2-trideuterioacetyl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1/i1D3
Standard InChI Key WXTBYSIPOKXCPM-MQBGRFPLSA-N
SMILES CC(=O)N1CSCC1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(R)-Aminofol-d3, scientifically identified as (4R)-3-(Acetyl-d3)-4-thiazolidinecarboxylic Acid, belongs to the family of thiazolidine derivatives with specific deuterium labeling. The compound's structure consists of a five-membered thiazolidine ring containing both sulfur and nitrogen atoms, with a carboxylic acid group at the 4-position and a deuterated acetyl group at the 3-position .

The key chemical identifiers and properties of (R)-Aminofol-d3 are summarized in the following table:

ParameterValue
CAS Number1286597-21-4
Molecular FormulaC₆H₆D₃NO₃S
Molecular Weight178.22 g/mol
Chemical Name(4R)-3-(Acetyl-d3)-4-thiazolidinecarboxylic Acid
AppearanceWhite to Off-White Solid
StereochemistryR configuration at C-4 position

This compound represents a specialized variation of thiazolidine-4-carboxylic acid derivatives, where the acetyl group has been deuterated, replacing the three hydrogen atoms with deuterium atoms. The R-configuration at the 4-position is critical to its stereochemical identity and potential biological activity .

Alternative Nomenclature and Identification

The compound is recognized by several synonyms in chemical databases and research literature, reflecting its structural and functional characteristics. These alternative names provide important identifiers for researchers working with this compound:

  • (R)-3-(Acetyl-d3)thiazolidine-4-carboxylic Acid

  • N-Acetyl-L-thiaproline

  • N-(Acetyl-d3)-L-thioproline

  • (R)-ATCA-d3

The variety of nomenclature reflects both the structural composition of the molecule and its relationship to other thiazolidine derivatives. The "d3" designation specifically indicates the presence of three deuterium atoms, which replace hydrogen atoms in the acetyl group. This deuterium labeling is particularly valuable for mass spectrometry and other analytical applications where isotopic labeling can provide important tracking capabilities .

Physical and Chemical Properties

(R)-Aminofol-d3 exhibits specific physical and chemical properties that determine its behavior in various experimental conditions and applications. Understanding these properties is essential for proper handling, storage, and application in research settings.

Solubility Profile

The compound demonstrates selective solubility in various organic solvents, which impacts its extraction, purification, and application methods:

  • Chloroform: Slightly soluble (requires heating)

  • DMSO (Dimethyl sulfoxide): Slightly soluble

  • Methanol: Slightly soluble

This solubility profile suggests that (R)-Aminofol-d3 has moderate polarity, consistent with its carboxylic acid functional group balanced by the more hydrophobic thiazolidine ring structure. The limited solubility in common organic solvents may necessitate specific methodology for solution preparation in experimental settings.

The deuterium labeling in (R)-Aminofol-d3 makes it particularly valuable as a reference standard in analytical chemistry, especially in mass spectrometry-based applications. Deuterated compounds serve several important functions:

  • Internal standards for quantitative analysis

  • Tracers in metabolic studies

  • Reference compounds for structural identification

  • Tools for investigating reaction mechanisms

The specific deuteration pattern at the acetyl group provides a distinct mass signature that can be utilized in various analytical methodologies to track the compound or related structures in complex biological matrices.

Comparison with Related Compounds

(R)-Aminofol-d3 belongs to a broader family of thiazolidine-4-carboxylic acid derivatives, many of which have demonstrated interesting biological properties. While specific comparative data is limited in the available sources, structural analysis suggests relationships with several biologically active compound classes:

  • N-acetylcysteine and derivatives, which exhibit antioxidant and mucolytic properties

  • Thiaproline and related compounds, which have shown matrix metalloproteinase inhibitory activity

  • Various thiazolidine derivatives with reported anticancer, antimicrobial, or anti-inflammatory activities

The deuterium labeling in (R)-Aminofol-d3 distinguishes it from non-labeled analogs, providing unique spectroscopic properties while potentially maintaining similar biological activities. This labeling strategy allows for precise tracking in biological systems and differentiation from endogenous compounds in analytical studies.

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